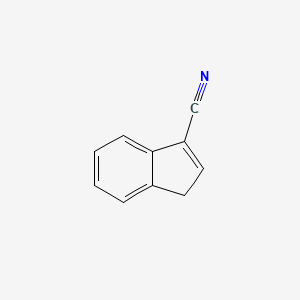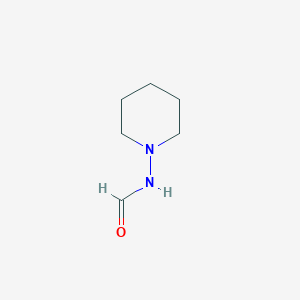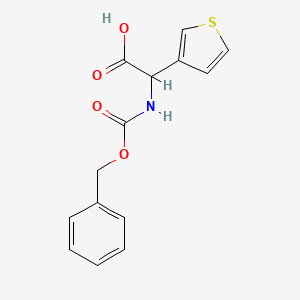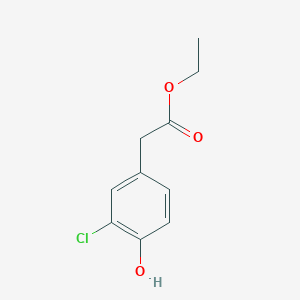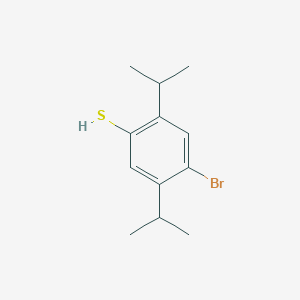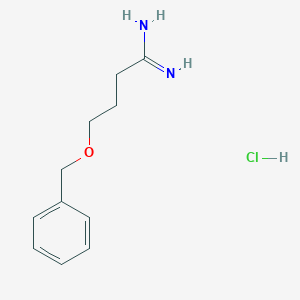
2-(3,4-Dimethoxyphenoxy)ethanol
カタログ番号 B8606128
CAS番号:
61711-86-2
分子量: 198.22 g/mol
InChIキー: JFRGBSJZRDLEDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
2-(3,4-Dimethoxyphenoxy)ethanol is an organic compound . It is also known as 3,4-Dimethoxybenzeneethanol, 3,4-Dimethoxyphenethyl alcohol, or Homoveratryl alcohol . Its linear formula is (CH3O)2C6H3CH2CH2OH .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethoxyphenoxy)ethanol consists of a phenyl ring with two methoxy groups at the 3 and 4 positions, and an ethanol group attached to the phenyl ring via an ether linkage . The molecular weight is 182.22 .Physical And Chemical Properties Analysis
2-(3,4-Dimethoxyphenoxy)ethanol is a solid at room temperature . It has a boiling point of 172-174 °C at 17 mmHg and a melting point of 46-49 °C . The compound is combustible .Safety and Hazards
特性
CAS番号 |
61711-86-2 |
|---|---|
製品名 |
2-(3,4-Dimethoxyphenoxy)ethanol |
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenoxy)ethanol |
InChI |
InChI=1S/C10H14O4/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3 |
InChIキー |
JFRGBSJZRDLEDI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)OCCO)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


K2CO3 (1.07 g, 7.78 mmol) was added to a solution of 3,4,dimethoxyphenol (1.0 g, 6.48 mmol) in dry DMF (15 ml). 2-Bromoethanol (0.81 g, 6.48 mmol) was added, and the mixture was heated overnight at 120° C. The mixture was cooled, taken up in EtOAc, extracted with water (20 ml), saturated NaCl (4×20 ml), dried over MgSO4, and evaporated under reduced pressure. The product was purified by column chromatography on silica (Hexane:EtOAc 3:1) to give the desired product in 60% yield. B. Synthesis of 4-(2-bromo-ethoxy)-1,2-dimethoxy benzene





Name
Yield
60%
Synthesis routes and methods II
Procedure details


A mixture of 3,4-dimethoxyphenol (155 mg, 1.0 mmol) and 60% sodium hydride (50 mg, 1.25 mmol) in DMA (6 ml) was stirred for 20 min under an atmosphere of nitrogen. 2-(2-Pyranyloxy)ethylbromide (220 mg, 1.0 mmol) was added dropwise. The reaction mixture was stirred for 6 hours at room temperature and then the mixture was poured into water (100 ml). The mixture was extracted with ethyl acetate (2×30 ml) and the combined organic extracts were dried (MgSO4). The organic phase was concentrated and the residue was dissolved in 2-propanol (30 ml) and 4 N HCl (20 ml) was added. The mixture was heated at reflux temperature for 30 min and then stirred at room temperature for 2 hours. The reaction mixture was concentrated and the residue was dissolved in ethyl acetate (50 ml). The organic solution was dried (MgSO4) and the solvent was evaporated. The oily residue was purified on silica gel (50 g) eluting with a mixture of heptane and ethyl acetate (3:2). This afforded 100 mg (50%) of 2-(3,4-dimethoxyphenoxy)ethanol.





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

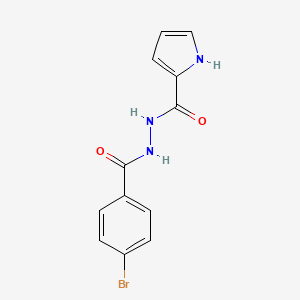
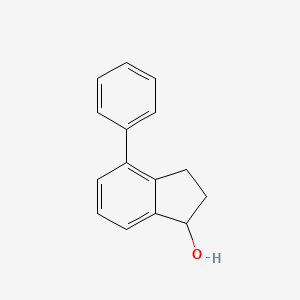
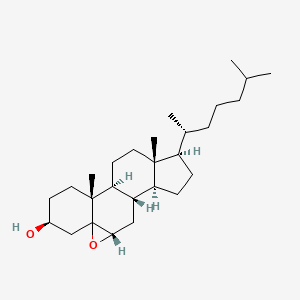

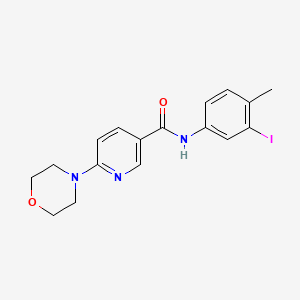
![3-(3-Iodopropyl)benzo[d]oxazol-2-(3H)-one](/img/structure/B8606095.png)
